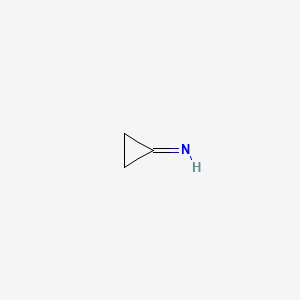

Cyclopropanimine

Description

Properties

CAS No. |

54376-32-8 |

|---|---|

Molecular Formula |

C3H5N |

Molecular Weight |

55.08 g/mol |

IUPAC Name |

cyclopropanimine |

InChI |

InChI=1S/C3H5N/c4-3-1-2-3/h4H,1-2H2 |

InChI Key |

QAVILNTZAVXKDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1=N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Considerations

Structural Challenges

The synthesis of cyclopropanimine presents unique challenges owing to:

- The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol)

- The reactivity of the imine functionality

- The need for selective formation of the unsubstituted imine over other nitrogen derivatives

- Potential instability during isolation and purification

These factors necessitate careful selection of synthetic methodologies that can accommodate both the formation of the strained ring and the introduction of the reactive imine group.

Synthetic Design Principles

When designing a synthetic route to this compound, several principles must be considered:

- The timing of cyclopropane ring formation versus nitrogen introduction

- Protection/deprotection strategies for the nitrogen functionality

- Control of reaction conditions to minimize ring-opening side reactions

- Selective formation of the unsubstituted imine (C=NH)

Classical Cyclopropanation Methods Adaptable to this compound Synthesis

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction represents one of the fundamental methods for constructing cyclopropane rings that could potentially be adapted for this compound synthesis. This reaction employs iodomethylzinc iodide (ICH2ZnI) as the reactive carbenoid intermediate, formed by the reaction between diiodomethane and a zinc-copper couple.

The reaction mechanism involves a concerted process where:

- The nucleophilic carbon-carbon double bond (C=C) attacks the carbenoid

- Loss of iodide ion occurs from the carbenoid intermediate

- Simultaneous formation of both C-C bonds of the cyclopropane ring takes place

For this compound synthesis, this approach would require an appropriately functionalized alkene containing a nitrogen group that could be subsequently converted to the imine functionality.

A significant advantage of this method is the stereospecificity - substituents that are trans in the alkene remain trans in the cyclopropane product, while those that are cis retain their cis configuration.

Carbene and Carbenoid Addition Methods

Carbenes (R2C:) and their metal complexes represent powerful reagents for cyclopropane ring formation. Particularly relevant for potential this compound synthesis are:

Dichlorocarbene Cyclopropanation

Dichlorocarbene, generated from chloroform and potassium hydroxide, can react with alkenes to form dichlorocyclopropanes. The mechanism involves:

- Deprotonation of chloroform by strong base to generate the trichloromethanide anion

- Spontaneous expulsion of chloride to form dichlorocarbene (:CCl2)

- Addition of the carbene to the alkene's π-bond

The resulting dichlorocyclopropane could potentially serve as an intermediate for further functionalization toward this compound.

Diazomethane Cyclopropanation

Diazomethane reacts with alkenes to form cyclopropanes through a two-step process:

- 1,3-Dipolar cycloaddition, forming a pyrazoline intermediate

- Nitrogen elimination (via photochemical or thermal decomposition) to generate the cyclopropane

When this reaction is performed using potassium hydroxide with platinum catalyst via a thermal route, it is known as the Kishner cyclopropane synthesis.

Michael-Initiated Ring-Closure (MIRC) Cyclopropanation

MIRC represents a domino reaction approach to cyclopropane synthesis. This strategy could potentially be adapted for this compound by incorporating nitrogen-containing components in the reaction sequence. The general approach involves:

- Michael addition of a nucleophile to an activated alkene

- Intramolecular alkylation to close the three-membered ring

Metal-Catalyzed Approaches to Cyclopropane Formation

Rhodium-Catalyzed Cyclopropanation

Rhodium catalysts have demonstrated significant utility in cyclopropane synthesis, particularly in reactions involving diazo compounds. A synthetic method described in the literature utilizes "an olefin compound and ethyl diazoacetate under the catalytic action of a supported rhodium" catalyst to form cyclopropane derivatives.

This approach offers several advantages:

- Mild reaction conditions

- Potential for stereocontrol

- Compatibility with various functional groups

For this compound synthesis, this approach could be adapted using appropriately nitrogen-functionalized starting materials.

Cobalt-Catalyzed Cyclopropanation

Cobalt catalysis represents another valuable approach for cyclopropane synthesis. As described in the literature, "a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide affords these scaffolds on multigram scale". This methodology allows for:

- Scalable synthesis

- Potential for orthogonal functionalization

- Compatibility with sulfur-containing substrates

Enantioselective Catalytic Approaches

Recent advances in asymmetric synthesis have led to significant developments in enantioselective cyclopropanation methods. These approaches employ chiral metal catalysts (including those based on rhodium, copper, and cobalt) to control the stereochemistry of the cyclopropane ring formation. Such methods could potentially be applied to the stereoselective synthesis of this compound or its precursors.

Reaction Condition Optimization

Temperature and Pressure Considerations

The successful synthesis of this compound requires careful control of reaction conditions, particularly temperature. Given the strained nature of the cyclopropane ring and the reactivity of the imine functionality, temperature control is critical to prevent side reactions and decomposition.

For related cyclopropyl compounds, temperature control below 50°C has been identified as crucial, as "If cooling is lost, and the temperature rises above 50°C, large volumes of vapors are generated very quickly, which can lead to overpressurization of the reaction vessel". Similar considerations would likely apply to this compound synthesis.

Solvent Selection

The choice of solvent significantly impacts cyclopropanation reactions. For certain cyclopropanation processes, "Excellent yields were obtained with methylene chloride and methyl t-butyl ether". Other suitable solvents include:

- Hexane

- Cyclohexane

- Toluene

For reactions involving nitrogen functionality, careful consideration of solvent compatibility with both the cyclopropane ring and the nitrogen group is essential.

Catalyst Optimization

The selection of appropriate catalysts is critical for cyclopropane formation. Based on the literature, several catalyst systems could be considered for this compound synthesis:

Analytical Characterization of this compound

Spectroscopic Identification

The characterization of this compound would typically employ multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal:

- Distinctive cyclopropane ring protons (typically δ 0.2-1.5 ppm)

- Imine proton (NH) resonance (typically δ 7-9 ppm)

13C NMR would show:

- Cyclopropane ring carbons (typically δ 0-35 ppm)

- Imine carbon (C=N) resonance (typically δ 150-170 ppm)

Infrared Spectroscopy

FTIR analysis would be expected to show:

- C=N stretching vibration (typically 1640-1690 cm-1)

- N-H stretching (typically 3300-3500 cm-1)

- Characteristic cyclopropane ring vibrations (typically 3050-3100 cm-1)

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular formula (C3H5N) with a molecular weight of 55.0785. High-resolution mass spectrometry techniques such as:

- Proton transfer reaction mass spectrometry (PTR-MS)

- Time-of-flight mass spectrometry (TOF-MS)

would provide precise mass measurements to confirm the structure.

Comparative Analysis of Synthetic Approaches

Efficiency Comparison

The following table presents a comparative analysis of potential synthetic approaches to this compound:

| Synthetic Approach | Starting Materials | Advantages | Limitations | Key Considerations |

|---|---|---|---|---|

| From cyclopropylamine | γ-butyrolactone or prepared cyclopropylamine | Well-established precursor synthesis | Selective oxidation challenges | Control of oxidation conditions |

| Via cyclopropane carboxaldehyde | Cyclopropane derivatives | Direct formation of imine | Potential hydrolysis of product | Anhydrous conditions required |

| From cyclopropane nitriles | Cyano-cyclopropane compounds | Controlled introduction of nitrogen | Selective reduction challenges | Catalyst selection critical |

| Metal-catalyzed direct synthesis | Functionalized alkenes with nitrogen-containing reagents | Potential one-pot approach | Catalyst compatibility with imine | Reaction condition optimization |

Scalability Considerations

For potential large-scale production of this compound, several factors must be considered:

- Safety considerations related to the strained cyclopropane system

- Control of exothermic reactions, particularly during cyclopropane ring formation

- Efficient cooling systems to maintain appropriate reaction temperatures

- Selection of solvents suitable for industrial scale processes

The cobalt-catalyzed cyclopropanation approaches have demonstrated "multigram scale" synthesis capability, suggesting potential for scalability.

Chemical Reactions Analysis

Ring-Opening Reactions

Cyclopropanimine undergoes nucleophilic ring-opening reactions due to the combined effects of ring strain and imine activation. Key observations include:

Nucleophilic Addition

-

Thiophenolates : Electrophilic cyclopropanes (ECPs) like this compound react with thiophenolates (PhS⁻) in polar solvents, yielding open-chain thioether products . The reaction rate depends on the substituents:

| Substituent | Relative Rate (k/k₀) |

|---|---|

| 1,1-Dicyano | 12.5 |

| 1,1-Bis(ester) | 8.2 |

| Unsubstituted | 1.0 |

Data derived from Hammett studies on ECPs .

Hydrohalogenation

In acidic conditions, this compound reacts with HX (X = Cl, Br) to form linear iminium halides. The reaction follows Markovnikov’s rule, with the proton adding to the less substituted carbon :

textC₁-C₂-C₃(N=) + HBr → CH₂Br-CH₂-CH₂-NH₂⁺

Electrophilic Behavior

The imine group (−N=) stabilizes partial positive charges on adjacent carbons, enhancing electrophilic reactivity:

Michael Additions

This compound acts as a Michael acceptor in the presence of enolates or Grignard reagents. For example, reaction with malonate enolates produces γ-amino esters :

textC₃H₅N + CH₂(COOR)₂ → R₂C(COOR)₂-CH₂-CH₂-NH₂

Anionic Polymerization

In the absence of nucleophiles, 1,1-bis(ester)-substituted cyclopropanes undergo anionic polymerization . this compound derivatives with ester groups may exhibit similar behavior, forming oligomers via repeated ring-opening/ring-closing steps.

Substituent Effects on Reactivity

The electronic and steric properties of substituents significantly influence this compound’s reactivity:

-

Electron-Withdrawing Groups (EWGs) :

-

Steric Hindrance :

Catalytic Activation

Transition metals (e.g., Pd, Rh) facilitate this compound’s C–C bond activation. For example, oxidative addition to Pd(0) generates metallacyclobutane intermediates, enabling cross-coupling reactions :

textC₃H₅N + Pd(PPh₃)₄ → Pd(C₃H₅N)(PPh₃)₂

Biochemical Interactions

Enzymes such as cyclopropane synthases catalyze stereospecific ring-opening reactions. Studies show that:

Scientific Research Applications

Cyclopropanimines are a class of organic compounds featuring a three-membered ring with a carbon-nitrogen double bond . They are of interest in scientific research due to their unique structure and chemical properties .

Synthesis and Stability:

- Cyclopropanimines can be synthesized through the photolysis of pyrazolinimines .

- Unlike cyclopropanones, this compound is relatively stable and readily accessible .

Reactions:

- Methyleneaziridines can react with acid chlorides and chloroformates to produce tertiary amides .

- Trimethylsilyl MAs undergo rearrangement at 120 °C, with decomposition occurring at 140 °C and above .

Applications in Synthesis:

- Cyclopropane derivatives are frequently found in small molecule drugs .

- They are present in biologically active natural products and other medicinally important molecules .

- Substituted cyclopropanes have a well-defined 3-dimensional shape, conformational rigidity, and electronic properties, making them valuable in drug discovery .

- Cyclopropanes bearing functional groups can be generated through various methods, such as Simmons–Smith cyclopropanation, transition metal-catalyzed carbene insertion to alkenes using diazo compounds, and the reaction of sulfur ylides with electron deficient alkenes .

- Cyclopropanes are used in the synthesis of molecules with biological and functional properties, such as taxol analogues, glutamate analogues, vitamin D receptor antagonists, eicosanoids, and certain acids with antibiotic or antifungal properties .

One approach to synthesizing enantioenriched cyclopropanes involves enantioselective Michael Initiated Ring Closure (MIRC) reactions . MIRC uses chiral substrates and nucleophiles to synthesize enantioenriched cyclopropanes and allows chemists to access structurally diverse and stereochemically complex cyclopropane derivatives . These derivatives have applications in medicinal chemistry and natural product synthesis . For example, chiral cyclopropanes can be formed through the reaction of ammonium ylides with tert-butyl acrylate, resulting in chiral cyclopropanes with good stereoselectivity .

Mechanism of Action

The mechanism of action of cyclopropanimine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an LSD1 inhibitor, it affects the methylation status of histone proteins, leading to changes in gene expression . This interaction can modulate various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Cyclopropylamine: Similar in structure but with an amine group instead of an imine group.

Cyclopropane: The parent hydrocarbon without any functional groups.

Cyclopropanone: Contains a carbonyl group instead of an imine.

Uniqueness: Cyclopropanimine is unique due to its imine group, which imparts distinct reactivity compared to its analogs. This functional group allows it to participate in specific reactions, such as nucleophilic addition and imine-enamine tautomerism, which are not possible with cyclopropylamine or cyclopropane.

Q & A

Q. How can multi-disciplinary collaborations address gaps in this compound’s application to materials science?

- Methodological Answer : Partner with computational chemists to predict polymerizable motifs and with materials engineers to test thermal stability. Publish joint datasets in hybrid journals (e.g., ACS Applied Materials & Interfaces) and adhere to FAIR data principles .

Guidelines for Data Reporting

- Structural Data : Include crystallographic CIF files, anisotropic displacement parameters, and Hirshfeld surface analysis .

- Kinetic Data : Tabulate rate constants (k), activation energies (Ea), and Arrhenius plots with error margins .

- Ethical Compliance : For bioactivity studies, declare IRB approval and data anonymization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.